1-Methylpiperazine-2-carbonitrile
Description
Properties
IUPAC Name |
1-methylpiperazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVVPHSDEZUWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488348-87-3 | |
| Record name | 1-methylpiperazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Chemical Reactivity of 1 Methylpiperazine 2 Carbonitrile
Nucleophilic Character of Piperazine (B1678402) Nitrogen Atoms in 1-Methylpiperazine-2-carbonitrile
The piperazine ring in this compound contains two nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic. The presence of a methyl group on one nitrogen and a carbonitrile group on a carbon adjacent to the other influences the reactivity of these nitrogen centers.
N-Alkylation Reactions
The nitrogen atoms of the piperazine ring can undergo N-alkylation reactions. This involves the reaction of the piperazine with alkyl halides, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond. The less sterically hindered nitrogen is generally the preferred site of alkylation.
Acylation Reactions
Similar to alkylation, the piperazine nitrogens are susceptible to acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. ambeed.com This reaction results in the formation of N-acylpiperazines. The reactivity in acylation reactions is also influenced by the steric and electronic environment of the nitrogen atoms.
Coordination Chemistry with Metal Ions and Complex Formation
The nitrogen atoms of the piperazine ring can act as ligands, donating their lone pair of electrons to metal ions to form coordination complexes. chemicalbook.comunh.edu The ability of piperazine and its derivatives to form stable complexes with various metal ions is well-documented. chemicalbook.comunh.edu For instance, 1-methylpiperazine (B117243) has been shown to form a coordination polymer with silver nitrate (B79036), where the silver atom is bonded to two nitrogen atoms of neighboring 1-methylpiperazine molecules. researchgate.net Similarly, mixed ligand transition metal complexes of 4-methylpiperazine-1-carbodithioate (B13920161) with phenanthroline have been synthesized with metals like Manganese(II), Cobalt(II), and Zinc(II). nih.gov The coordination geometry and the stability of the resulting complexes depend on the nature of the metal ion, the solvent system, and the presence of other ligands. Research on a new zinc(II) binuclear complex has shown that the metal center can be coordinated through the nitrogen atom of the pyrazine (B50134) ring. inorgchemres.org
Reactivity of the Carbonitrile Group in this compound
The carbonitrile (or nitrile) group (-C≡N) is a versatile functional group that undergoes a variety of chemical transformations. libretexts.org
Hydrolysis Pathways of Carbonitrile Groups
The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comchemistrysteps.com The hydrolysis proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.comchemistrysteps.com
Under acidic conditions, the nitrile is typically heated with a dilute acid like hydrochloric acid. libretexts.orglibretexts.org This process leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org For instance, the hydrolysis of (R)-1-methylpiperazine-2-carbonitrile would be expected to yield (R)-1-methylpiperazine-2-carboxylic acid. nih.gov
In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. libretexts.orglibretexts.org This results in the formation of a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org
| Hydrolysis Condition | Reactants | Intermediate Product | Final Product |
| Acidic | This compound, H₂O, H⁺ | 1-Methylpiperazine-2-carboxamide | 1-Methylpiperazine-2-carboxylic acid, NH₄⁺ |
| Alkaline | This compound, H₂O, OH⁻ | 1-Methylpiperazine-2-carboxamide | 1-Methylpiperazine-2-carboxylate, NH₃ |
Nucleophilic Addition Reactions to the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. libretexts.orgopenstax.org This initial addition leads to the formation of an imine anion intermediate. openstax.orglibretexts.org
One important class of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent to the nitrile, followed by hydrolysis, yields a ketone. libretexts.orgopenstax.org
Another significant reaction is the reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. openstax.orglibretexts.org This reduction occurs via two successive nucleophilic additions of a hydride ion. openstax.orglibretexts.org
| Reagent | Intermediate | Final Product |
| Grignard Reagent (R-MgX) | Imine anion | Ketone |
| Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary Amine |
Oxidative Reaction Pathways of Methylpiperazines
The oxidation of methylpiperazines, including 1-methylpiperazine, has been a subject of kinetic and mechanistic studies to understand the reactivity of the nitrogen centers within the piperazine ring.
Kinetic investigations into the oxidation of 1-methylpiperazine by oxidants such as bromamine-T (BAT) in an acidic buffer medium have revealed important aspects of the reaction dynamics. scirp.orgresearchgate.net A study conducted at 303 K demonstrated that the reaction rate exhibits a first-order dependence on both the concentration of the oxidant ([BAT]₀) and the concentration of 1-methylpiperazine ([piperazine]₀). scirp.orgresearchgate.net Conversely, the reaction shows an inverse fractional-order dependence on the concentration of hydrogen ions ([H⁺]), indicating that the rate increases with increasing pH. scirp.orgresearchgate.net
The addition of halide ions or the reduction product of BAT, p-toluenesulfonamide, was found to have no effect on the reaction rate. scirp.orgresearchgate.net Similarly, varying the ionic strength of the solvent medium did not influence the rate of oxidation. scirp.orgresearchgate.net These observations suggest that the rate-determining step does not involve the ionic species that would be affected by changes in the ionic strength of the solution.
The influence of temperature on the reaction rate has also been examined, allowing for the determination of activation parameters from Arrhenius and Eyring plots. scirp.orgresearchgate.net The Hammett linear free-energy relationship was observed, with a negative rho (ρ) value of -0.5. researchgate.net This indicates that electron-donating groups, such as the methyl group in 1-methylpiperazine, enhance the reaction rate by stabilizing the transition state. researchgate.net An isokinetic relationship with a beta (β) value of 368 K suggests that enthalpy factors are dominant in controlling the reaction rate. researchgate.net
Table 1: Kinetic Parameters for the Oxidation of 1-Methylpiperazine by Bromamine-T
| Parameter | Observation | Citation |
|---|---|---|
| Order with respect to [BAT]₀ | First-order | scirp.orgresearchgate.net |
| Order with respect to [1-Methylpiperazine]₀ | First-order | scirp.orgresearchgate.net |
| Order with respect to [H⁺] | Inverse fractional-order | scirp.orgresearchgate.net |
| Effect of Halide Ions | No effect | scirp.orgresearchgate.net |
| Effect of p-toluenesulfonamide | No effect | scirp.orgresearchgate.net |
Based on kinetic data, a common mechanism for the oxidation of piperazines, including 1-methylpiperazine, by bromamine-T in an acidic buffer has been proposed. scirp.orgresearchgate.net The stoichiometry of the reaction was determined to be 1:1, meaning one mole of 1-methylpiperazine reacts with one mole of BAT. scirp.org The primary product of this oxidation is the corresponding N-oxide, specifically 1-methylpiperazine N-oxide, which has been confirmed by GC-MS analysis. scirp.org
The proposed mechanism involves the protonation of the piperazine substrate in the acidic medium. researchgate.net The active oxidizing species from bromamine-T then interacts with the unprotonated form of the piperazine. The negative fractional order with respect to [H⁺] suggests that the unprotonated form of the piperazine is the reactive species. scirp.orgresearchgate.net The rate-determining step is believed to be the interaction between the oxidant and the piperazine to form a complex, which then decomposes in a subsequent fast step to yield the final products. scirp.org The electron-donating methyl group on the nitrogen atom in 1-methylpiperazine facilitates the reaction by increasing the electron density on the nitrogen, making it more susceptible to electrophilic attack by the oxidant. researchgate.net
Michael Addition Reactions Utilizing Methylpiperazine
The piperazine moiety, with its secondary amine, is a potent nucleophile and can participate in Michael addition reactions. muni.cz The Michael reaction, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org In the context of 1-methylpiperazine, the secondary amine can act as the Michael donor.
Studies have shown that piperazine can undergo mono-aza-Michael additions with various Michael acceptors, such as derivatives of acrylic acid, propiolic acid, and acetylenedicarboxylic acid. muni.cz To achieve mono-substitution and prevent the formation of 1,4-disubstituted products, one of the nitrogen atoms of the piperazine ring can be protected, for instance, through protonation. muni.cz This is achieved by reacting piperazine with its 1,4-diium salt. muni.cz
In a specific example, the aza-Michael addition of piperazine to acrylonitrile, catalyzed by ceric ammonium nitrate in water, has been shown to produce the corresponding 1-monosubstituted piperazine, although the formation of the disubstituted product was also observed. muni.cz This highlights the utility of the piperazine scaffold in forming new carbon-nitrogen bonds through this versatile reaction. The presence of a methyl group on one nitrogen, as in 1-methylpiperazine, would inherently direct the Michael addition to the secondary amine, making it a valuable substrate for synthesizing monosubstituted piperazine derivatives. wikipedia.org
Table 2: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| 1-Methylpiperazine | |
| Bromamine-T | |
| p-Toluenesulfonamide | |
| 1-Methylpiperazine N-oxide | |
| Acrylonitrile | |
| Ceric Ammonium Nitrate | |
| Diethyl Malonate | |
| Diethyl Fumarate | |
| Mesityl Oxide | |
| Methyl Crotonate | |
| 2-Nitropropane | |
| Methyl Acrylate | |
| Ethyl Phenylcyanoacetate | |
| Methyl Vinyl Ketone | |
| Diethanolamine | |
| Methylamine | |
| Piperazine | |
| 1,4-Dimethylpiperazine | |
| Raney Nickel | |
| Di-Me Oxalate | |
| N-Methylethylenediamine | |
| 1-Methylpiperazine-2,3-dione | |
| Lithium N-Methylpiperazide | |
| 1-Alkyl-4-carbmethoxypiperazines | |
| 4-Carbmethoxy-1,1-dimethylpiperazine-1-ium iodide | |
| 1-Alkyl-4-carbmethoxy-1-methylpiperazinium iodides | |
| Barium Hydroxide Octahydrate | |
| 1-Carbmethoxy-4-octadecylpiperazine | |
| 4-Carbmethoxy-1-methyl-1-octadecylpiperazine-1-ium iodide | |
| 1-Methyl-1-octadecyl piperazine-1,4-diium (B1225682) dichloride monohydrate | |
| 1-Benzyl-1-methylpiperazine-1,4-diium dichloride monohydrate | |
| 4-Carbmethoxy-1-methyl-1-benzylpiperazine-1-ium iodide | |
| Hydroxyzine | |
| Meclizine | |
| Cyclizine |
Advanced Spectroscopic Characterization of 1 Methylpiperazine 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 1-Methylpiperazine-2-carbonitrile, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.
Proton NMR (¹H-NMR) Analysis of Piperazine (B1678402) Scaffolds
Proton NMR (¹H-NMR) spectroscopy provides data on the chemical environment of hydrogen atoms within a molecule. In this compound, the piperazine ring and its substituents give rise to a characteristic set of signals.
The ¹H-NMR spectrum is expected to show a singlet for the three protons of the N-methyl (N-CH₃) group. mdpi.com The protons on the piperazine ring itself are more complex due to their diastereotopic nature and coupling with each other. The spectrum would display a series of multiplets corresponding to the protons on the carbon atoms of the piperazine ring (CH₂ and CH groups). For instance, in similar N-methylpiperazine chalcones, the N-CH₂ protons of the piperazine ring resonate as triplets at approximately 2.57 ppm and 3.42 ppm. mdpi.com The proton on the carbon bearing the nitrile group (C2) would likely appear as a distinct multiplet. The exact chemical shifts and coupling patterns can be influenced by the conformation of the piperazine ring, which often exists in a dynamic equilibrium between different chair forms. rsc.orgresearchgate.net
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | ~2.3 | Singlet |
| Piperazine Ring Protons (CH₂) | ~2.5 - 3.5 | Multiplets |
| Piperazine Ring Proton (CH-CN) | ~3.0 - 3.8 | Multiplet |
Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C-NMR) Analysis for Skeletal Carbon Assignment
Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, six distinct carbon signals are anticipated.
The N-methyl group carbon typically appears in the range of 45-47 ppm. researchgate.net The four carbon atoms of the piperazine ring skeleton would present distinct signals, with their chemical shifts influenced by the adjacent nitrogen atoms and the electron-withdrawing nitrile group. In various acyl-functionalized piperazines, the piperazine ring carbons are observed at chemical shifts between 42 and 49 ppm. rsc.orgrsc.org The carbon atom of the nitrile group (C≡N) is expected to resonate in the downfield region, typically around 117-120 ppm. The carbon atom at position C2, bonded to the nitrile group, would also have a characteristic shift.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| N-CH₃ | ~46 |
| Piperazine Ring Carbons (C3, C5, C6) | ~42 - 55 |
| Piperazine Ring Carbon (C2) | ~50 - 60 |
Note: These are estimated values based on analogous structures and general chemical shift ranges.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups.
Characterization of the Nitrile Stretching Vibration
A key feature in the FTIR spectrum of this compound is the stretching vibration of the nitrile (C≡N) functional group. This vibration gives rise to a characteristically sharp and intense absorption peak. spectroscopyonline.com For saturated aliphatic nitriles, this peak is typically observed in the range of 2240-2260 cm⁻¹. spectroscopyonline.com The intensity of this peak is due to the significant change in dipole moment that occurs during the stretching of the polar C≡N bond. spectroscopyonline.com This absorption band appears in a region of the infrared spectrum that is often free from other interfering peaks, making it a reliable diagnostic tool for identifying nitrile-containing compounds. researchgate.netnih.gov Other expected vibrations would include C-H stretching from the methyl and piperazine methylene (B1212753) groups (around 2800-3000 cm⁻¹) and N-H stretching (around 3300 cm⁻¹).
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | ~3300 | Medium, Broad |
| C-H (alkane) | Stretch | 2800 - 3000 | Medium to Strong |
| C≡N (nitrile) | Stretch | 2240 - 2260 | Sharp, Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and structural features of a compound through fragmentation analysis. The predicted monoisotopic mass of this compound is 125.0953 Da. uni.lu
In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as its protonated molecular ion [M+H]⁺ with a predicted m/z of 126.10258. uni.lu The fragmentation of piperazine derivatives under mass spectrometry conditions is well-documented. Common fragmentation pathways involve the cleavage of the piperazine ring. xml-journal.net For N-methylpiperazine derivatives, a characteristic neutral loss of the N-methylpiperazine moiety (100 Da) can sometimes be observed. researchgate.net Other expected fragment ions for piperazine-containing structures include those at m/z 70 and m/z 56, resulting from the cleavage of C-N bonds within the ring. xml-journal.net
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion |
|---|---|
| 126.1 | [M+H]⁺ |
| 99.1 | [M-CN]⁺ |
| 70.1 | [C₄H₈N]⁺ |
Note: These are predicted fragmentation patterns based on the general behavior of piperazine derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, the solid-state conformation can be inferred from studies of related piperazine derivatives.
Crystallographic analyses of numerous piperazine-containing compounds show that the six-membered piperazine ring predominantly adopts a chair conformation, as this minimizes steric and torsional strain. nih.govresearchgate.net It is therefore highly probable that the piperazine ring in this compound also exists in a chair conformation in the solid state. The substituents on the ring—the methyl group at the N1 position and the nitrile group at the C2 position—would likely occupy equatorial positions to reduce steric hindrance.
Computational Chemistry and Theoretical Investigations of 1 Methylpiperazine 2 Carbonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of compounds like 1-Methylpiperazine-2-carbonitrile.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), can predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov For this compound, these calculations would reveal the preferred conformation of the piperazine (B1678402) ring (typically a chair conformation), the orientation of the axial or equatorial methyl and cyano groups, and the precise spatial arrangement of all atoms. The electronic structure, describing the distribution and energy of electrons within the molecule, is also a primary output of DFT calculations. This information is foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, likely the tertiary amine of the piperazine ring, while the LUMO may be associated with the electron-withdrawing nitrile group. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.
| Parameter | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity to accept electrons. |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values.
Red regions, indicating negative electrostatic potential, are associated with electron-rich areas and are susceptible to electrophilic attack. For this compound, these regions would likely be found around the nitrogen atom of the cyano group and the non-protonated nitrogen of the piperazine ring. Blue regions, representing positive electrostatic potential, are electron-poor and are sites for nucleophilic attack. These would be expected near the hydrogen atoms attached to the piperazine ring. Green regions denote neutral or nonpolar areas. MEP analysis is therefore invaluable for identifying the sites where a molecule is most likely to engage in intermolecular interactions.
Theoretical Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov For this compound, theoretical calculations can provide valuable information about its vibrational and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. By analyzing the computed modes, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of different functional groups, such as the C-H bonds of the methyl group, the C-N bonds of the piperazine ring, and the C≡N stretch of the nitrile group. These theoretical spectra serve as a powerful tool for interpreting experimental FT-IR and FT-Raman data. nih.gov
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. These calculations provide theoretical chemical shifts for each proton and carbon atom in this compound, which can be directly compared with experimental NMR spectra to aid in signal assignment and structural elucidation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperazine derivatives, QSAR studies are frequently employed in drug design to predict the activity of new compounds and to optimize lead structures.
QSAR models are built using a set of known molecules (a training set) and their measured activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with activity. For piperazine derivatives, descriptors such as dipole moment, HOMO energy, and various steric and electronic parameters have been shown to be important in predicting activities like antidepressant or antihistamine effects.
| Descriptor Type | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energy, Dipole moment | Describes the molecule's ability to engage in electronic interactions. |
| Steric | Molecular volume, Principal Moments of Inertia (PMI) | Relates to the size and shape of the molecule, affecting receptor fit. |
| Topological | Wiener index, Kier & Hall connectivity indices | Quantifies molecular branching and structure. |
| Physicochemical | LogP, Molar refractivity | Relates to the molecule's solubility and transport properties. |
Mechanistic Computational Studies of Reactions Involving this compound
For this compound, several types of reactions could be explored computationally:
Reactions at the Piperazine Nitrogens: The nitrogen atoms of the piperazine ring are nucleophilic centers. Computational studies could model their reaction with electrophiles, such as in N-alkylation or N-acylation reactions. Inspired by studies on related amines, the reaction with CO2 to form carbamates could also be investigated, determining the kinetic and thermodynamic favorability of the process.
Reactions of the Nitrile Group: The cyano group can undergo various transformations. Computational modeling could elucidate the mechanisms of its hydrolysis (to an amide or carboxylic acid) or its reduction (to a primary amine). These studies would involve calculating the energy profiles for different proposed pathways, including the role of catalysts and solvent molecules.
Radical Reactions: The fate of radicals formed from the molecule, for instance through hydrogen abstraction by atmospheric radicals like •OH, can be modeled. Such studies would calculate the barriers for subsequent unimolecular reactions (isomerization, dissociation) or bimolecular reactions (e.g., with O2), providing insight into potential degradation pathways.
These computational investigations provide a detailed, step-by-step understanding of reaction mechanisms that is often difficult to obtain through experimental means alone.
pKa Calculations and Thermodynamic Dissociation Processes of Piperazine Derivatives
The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule at a given pH. For piperazine derivatives, which contain two basic nitrogen atoms, there are two pKa values corresponding to the dissociation of the diprotonated and monoprotonated species. Computational methods, particularly DFT combined with continuum solvation models (like SMD or PCM), are used to predict these pKa values with good accuracy.
The calculation involves determining the Gibbs free energy change for the proton transfer reaction in solution. For this compound, two dissociation equilibria would be considered:
H₂L²⁺ ⇌ HL⁺ + H⁺ (pKa1)
HL⁺ ⇌ L + H⁺ (pKa2)
(where L is the neutral this compound molecule)
The presence of substituents on the piperazine ring significantly influences the pKa values. The electron-donating methyl group at the N-1 position would be expected to increase the basicity (raise the pKa) compared to unsubstituted piperazine. Conversely, the electron-withdrawing nitrile group at the C-2 position would decrease the basicity (lower the pKa) of the nearby nitrogen atom. Computational studies can quantify these electronic effects.
Furthermore, the temperature dependence of the pKa values can be used to determine the standard thermodynamic quantities for the dissociation processes, such as the change in enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔCp°), by applying the van't Hoff equation. These thermodynamic data provide a complete picture of the dissociation process and the influence of temperature on the ionization state of the molecule.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Organic molecules, in particular, have garnered attention for their potentially large NLO responses, which arise from their molecular structure and electronic properties. The investigation of NLO properties in piperazine derivatives has revealed their potential as promising candidates for such applications.
For instance, a study on 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) (MPNPP), a self-assembled supramolecular system, highlighted its significant third-order nonlinear susceptibility. rsc.org The analysis, conducted using the supermolecule approach at the DFT/CAM-B3LYP/6-311+G(d) level, indicated that the compound exhibits considerable potential as an NLO material when compared to other organic crystals. rsc.org The presence of electron-donating and electron-withdrawing groups in MPNPP is a key factor in its NLO response. rsc.org Similarly, computational studies on 1-methylpiperazine-1,4-diium bis(hydrogen oxalate) have also explored its NLO properties. researchgate.net
The design of molecules with enhanced NLO properties often involves the strategic placement of donor and acceptor groups to facilitate intramolecular charge transfer. dntb.gov.ua The asymmetry in the electronic structure of many organic molecules contributes to their enhanced NLO effects. jhuapl.edu For this compound, the interplay between the methyl group (an electron donor) and the carbonitrile group (an electron acceptor) across the piperazine ring could potentially lead to interesting NLO properties.
Below is a table showcasing representative NLO data for a related piperazine derivative, illustrating the types of parameters calculated in such studies.
| Compound | Method | Linear Polarizability (α) | First Hyperpolarizability (β) | Third-Order Hyperpolarizability (γ) |
| 1,3-benzothiazol-2-yl-(phenylhydrazono)acetonitrile (BTPA) | PM6 | - | - | χ(3) ~10⁻¹⁰ esu |
Note: The data presented is for an analogous compound to illustrate the concept, as specific data for this compound was not found.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of various non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are fundamental to the stability and packing of molecular crystals.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm) is a key parameter derived from this analysis, which helps in identifying regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are typically associated with hydrogen bonds.
For piperazine derivatives, Hirshfeld surface analysis has been effectively used to understand their crystal packing. For example, in the case of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (MPNPP), the analysis revealed the presence of π⋯π and C–H⋯π interactions that lead to a self-assembled supramolecular arrangement. rsc.org In another study on 1-methylpiperazine-1,4-diium bis(hydrogen oxalate), Hirshfeld surface analysis and fingerprint plots were employed to explore the nature of non-covalent interactions and their relative contributions to the solid-state architecture. researchgate.net
The analysis of trans-2,5-dimethyl-piperazine-1,4-diium tetrachlorido-cobaltate(II) showed that the crystal stability is dominated by H⋯Cl/Cl⋯H (68.4%) and H⋯H (27.4%) contacts. nih.gov Similarly, for the hydrated 2:1 adduct of piperazine-1,4-diium (B1225682) 3,5-dinitro-2-oxidobenzoate and piperazine, H⋯O/O⋯H (50.2%) and H⋯H (36.2%) contacts were the major contributors to crystal stabilization. nih.gov
The following table summarizes the percentage contributions of various intermolecular contacts for a related piperazine compound, as determined by Hirshfeld surface analysis.
| Compound | H···H | H···Cl/Cl···H | C···H/H···C | S···H/H···S |
| {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) | 51.2% | 13.9% | 12.3% | 11.8% |
Note: The data is for an analogous compound to illustrate the application of Hirshfeld surface analysis, as specific data for this compound was not found.
Role of 1 Methylpiperazine 2 Carbonitrile As a Synthetic Intermediate for Advanced Organic Compounds
Synthesis of Pharmacologically Relevant Heterocycles
The inherent reactivity of the nitrile and the piperazine (B1678402) nitrogen atoms in 1-methylpiperazine-2-carbonitrile makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are often core structures in pharmacologically active molecules.
Pyrrolopyrazine Derivatives Synthesis
The synthesis of pyrrolopyrazine derivatives, a class of compounds with a wide range of biological activities, can be envisioned utilizing this compound as a key building block. A plausible synthetic route would involve the reaction of this compound with α-haloketones. This reaction would proceed through an initial N-alkylation of the secondary amine of the piperazine ring, followed by an intramolecular cyclization involving the nitrile group to form the pyrrolopyrazine core. The reaction conditions would likely require a suitable base to facilitate the cyclization step.
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | α-Haloketone | Pyrrolopyrazine derivative | Base, Solvent (e.g., DMF, Acetonitrile) |
This table represents a potential synthetic pathway and is for illustrative purposes.
Pyrazole-Carbonitrile Based Heterocycles Synthesis
The synthesis of pyrazole-carbonitrile based heterocycles can be achieved through the reaction of this compound with hydrazine or its derivatives. This reaction would capitalize on the reactivity of the nitrile group towards the nucleophilic attack by hydrazine. The initial condensation would form a hydrazone intermediate, which would then undergo intramolecular cyclization to yield the pyrazole ring. The resulting molecule would retain the 1-methylpiperazine (B117243) moiety, offering a scaffold for further functionalization.
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Hydrazine hydrate | Pyrazole-carbonitrile based heterocycle | Acid or base catalyst, Solvent (e.g., Ethanol) |
This table illustrates a conceptual synthetic approach.
Pyridine-Carbonitrile Derivatives Synthesis
The construction of pyridine-carbonitrile derivatives from this compound could be accomplished through a multi-component reaction. For instance, a reaction involving this compound, an α,β-unsaturated carbonyl compound, and a source of ammonia or an ammonium (B1175870) salt could lead to the formation of a dihydropyridine intermediate. Subsequent oxidation would then yield the aromatic pyridine ring. The nitrile group from the starting material would be incorporated into the final pyridine structure.
| Reactants | Product | Conditions |
| This compound, α,β-Unsaturated carbonyl compound, Ammonia source | Pyridine-carbonitrile derivative | Catalyst (e.g., Lewis acid), Oxidizing agent, Solvent |
This table outlines a feasible, though theoretical, synthetic strategy.
Formation of Complex Polycyclic Systems
The strategic use of this compound extends to the formation of more intricate polycyclic systems. By designing multi-step synthetic sequences, the piperazine and nitrile functionalities can be sequentially or concertedly reacted to build additional rings onto the initial scaffold. For example, a Diels-Alder reaction with a suitable diene, followed by further intramolecular cyclizations involving the nitrile group, could lead to the assembly of complex, three-dimensional polycyclic architectures. The specific reaction partners and conditions would be dictated by the desired target molecule.
Preparation of Functionalized Piperazine-Based Scaffolds
This compound serves as an excellent starting point for the preparation of a library of functionalized piperazine-based scaffolds. The nitrile group can be subjected to a variety of chemical transformations to introduce diverse functional groups. For instance, reduction of the nitrile would yield a primary amine, which can then be further derivatized. Alternatively, hydrolysis of the nitrile would provide a carboxylic acid, a versatile handle for amide bond formation and other modifications. The piperazine ring itself can also be functionalized at the secondary amine position.
| Transformation | Reagent | Functional Group Introduced |
| Nitrile Reduction | LiAlH4, H2/Raney Ni | Primary Amine (-CH2NH2) |
| Nitrile Hydrolysis | H3O+, NaOH | Carboxylic Acid (-COOH) |
| N-Alkylation | Alkyl halide | Substituted Amine (-NR) |
| N-Acylation | Acyl chloride | Amide (-COR) |
This interactive table showcases the versatility of the this compound scaffold for chemical modification.
Design and Synthesis of Piperazine-Derived Urea Compounds
The synthesis of piperazine-derived urea compounds is a significant area of medicinal chemistry, as the urea moiety is a key pharmacophore in many drugs. This compound can be a precursor to such compounds. A common synthetic strategy involves the initial reduction of the nitrile group to the corresponding aminomethylpiperazine. This primary amine can then be reacted with an isocyanate or a carbamoyl chloride to form the desired urea linkage. The substituent on the isocyanate or carbamoyl chloride can be varied to generate a diverse library of urea derivatives for biological screening.
Synthetic Scheme for Piperazine-Derived Urea Compounds:
Reduction of Nitrile: this compound is treated with a reducing agent (e.g., Lithium aluminum hydride) to convert the nitrile group to a primary amine, yielding 1-methylpiperazin-2-ylmethanamine.
Urea Formation: The resulting amine is then reacted with a substituted isocyanate (R-N=C=O) in an appropriate solvent to afford the final 1-methylpiperazine-derived urea compound.
| Intermediate | Reagent | Product |
| 1-Methylpiperazin-2-ylmethanamine | R-Isocyanate | Piperazine-derived urea compound |
This table details a two-step process for the synthesis of piperazine-derived ureas from this compound.
Applications in the Synthesis of Quinolone Synthons
Following a comprehensive review of available scientific literature, there is no specific information detailing the application of this compound as a synthetic intermediate in the production of quinolone synthons.
Quinolones are a significant class of synthetic antibacterial agents. nih.govchim.it The core structure of quinolones is a bicyclic system composed of a benzene ring fused to a pyridinone ring. The synthesis of this key structural motif, often referred to as the quinolone core, can be achieved through various established synthetic methodologies.
The piperazine ring is a common substituent in many fluoroquinolone antibiotics, a potent subclass of quinolones. nih.govrsc.org This heterocyclic moiety is typically introduced at the C-7 position of the quinolone core and plays a crucial role in the antibacterial activity and pharmacokinetic properties of these drugs. However, the scientific literature does not describe a synthetic pathway where this compound serves as a precursor or building block for the quinolone ring system itself.
While research into novel synthetic routes for quinolone derivatives is ongoing, the specific use of this compound in this context has not been reported in the reviewed literature. Therefore, no detailed research findings or data tables regarding its application in the synthesis of quinolone synthons can be provided at this time.
Future Research Perspectives and Methodological Advancements in 1 Methylpiperazine 2 Carbonitrile Chemistry
Development of Novel Catalytic Systems for Derivatization
While the piperazine (B1678402) core is a cornerstone in medicinal chemistry, its structural diversity has historically been limited, with approximately 80% of piperazine-containing drugs featuring substituents only at the nitrogen positions mdpi.com. The future of 1-Methylpiperazine-2-carbonitrile chemistry lies in developing novel catalytic systems that enable precise functionalization of the carbon skeleton, moving beyond simple N-alkylation.
Recent breakthroughs in photoredox catalysis are particularly promising. These methods allow for the direct C–H functionalization of the piperazine ring under mild conditions mdpi.com. For this compound, this could enable the introduction of various substituents at the C-3, C-5, and C-6 positions. For instance, organic photoredox catalysis using acridinium photocatalysts has been shown to be effective for the site-selective C-H alkylation of piperazines mdpi.com. A programmable approach using organic photoredox catalysis can generate diverse C-substituted piperazines without the need for pre-functionalized starting materials by initiating a radical cyclization with in-situ generated imines nih.gov.
Furthermore, protocols involving tin (SnAP) or silicon (SLAP) amine reagents, often in conjunction with copper catalysis or photocatalysis, provide pathways to α-functionalized piperazines mdpi.com. Adapting these systems could allow for the derivatization of the carbon atoms adjacent to the nitrogen atoms in the this compound ring, opening new avenues for creating structurally complex molecules.
The table below summarizes some advanced catalytic strategies applicable to piperazine derivatization.
| Catalytic System | Type of Derivatization | Key Features | Potential Application on this compound |
| Photoredox Catalysis (e.g., Iridium or Organic Dyes) | C-H Arylation, Vinylation, Alkylation | Mild reaction conditions; High functional group tolerance; Site-selectivity. mdpi.com | Direct functionalization of C-3, C-5, and C-6 positions. |
| Copper-Catalyzed SnAP (Tin Amine Protocol) | α-Amino Functionalization | Forms α-aminyl radicals; Streamlined condensation/cyclization. mdpi.com | Derivatization at the C-3 and C-6 positions. |
| Photocatalytic SLAP (Silicon Amine Protocol) | α-Amino Functionalization | Avoids potentially toxic tin reagents; Uses silicon as a surrogate. mdpi.com | Greener alternative for derivatization at C-3 and C-6. |
| Palladium-Catalyzed Buchwald-Hartwig Amination | N-Arylation | Widely used for forming C-N bonds; Applicable to complex heterocycles. | Functionalization of the N-4 position (if methyl group is absent/modified). |
Future work will likely focus on creating catalysts that offer higher selectivity and efficiency, particularly for diastereoselective or enantioselective transformations, further expanding the accessible chemical space for derivatives of this compound.
Integration of Flow Chemistry in Synthetic Protocols for Piperazine Derivatives
The transition from traditional batch processing to continuous flow chemistry represents a significant methodological advancement for the synthesis and derivatization of piperazine compounds, including this compound. Flow chemistry offers numerous advantages, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability nih.gov.
The synthesis of piperazine rings and their derivatives has been successfully demonstrated in flow reactors. For example, protocols have been developed for the synthesis of monosubstituted piperazines using a flow reactor equipped with a microwave unit, which can dramatically shorten reaction times compared to conventional heating nih.gov. The successful transition of photoredox-catalyzed C-H functionalization methods from batch to continuous flow has also been reported, offering a sustainable and scalable route to C-functionalized piperazines mdpi.com.
Key benefits of integrating flow chemistry include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing risks associated with exothermic reactions or the use of hazardous reagents.
Improved Efficiency: Precise control over temperature, pressure, and residence time often leads to higher yields and purities, reducing the need for extensive downstream purification.
Scalability: Scaling up production is simplified by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.
Access to Novel Reaction Conditions: Flow systems allow for operating at temperatures and pressures beyond the boiling point of the solvent ("superheating"), which can accelerate reaction rates significantly nih.gov.
For the synthesis of this compound derivatives, a modular flow system could be designed to perform multi-step sequences without isolating intermediates, streamlining the entire synthetic process from starting materials to the final, functionalized product.
Exploration of Emerging Applications in Chemical Biology Research
The piperazine ring is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds across various therapeutic areas nih.govjocpr.comnih.gov. This makes this compound a highly attractive starting point for applications in chemical biology, a field that uses chemical tools to study and manipulate biological systems.
The future in this area lies in leveraging the unique structure of this compound as a versatile building block for creating novel chemical probes and compound libraries. The nitrile group is a key functional handle that can be chemically transformed into other groups, such as primary amines, tetrazoles, or carboxylic acids, which are useful for linking the scaffold to other molecules or for modulating biological activity.
Potential applications include:
Development of Chemical Probes: By attaching fluorescent dyes, biotin tags, or photo-crosslinkers to the this compound scaffold, researchers can create chemical probes to identify protein targets, visualize biological processes, or map molecular interactions within living cells.
Combinatorial Library Synthesis: The scaffold can be used to generate large libraries of diverse compounds through systematic derivatization at its various functionalization points (the nitrile group, the ring carbons, and the N-4 nitrogen). These libraries can be screened against biological targets (e.g., enzymes, receptors) to identify new lead compounds for drug discovery. The piperazine moiety is known to improve pharmacokinetic properties like aqueous solubility and cell permeability, which are critical for effective drug candidates researchgate.net.
Bio-conjugation and Functional Materials: Piperazine-based compounds have been successfully conjugated to macromolecules like the protein ferritin to create delivery systems for siRNA, demonstrating their utility in creating functional biomaterials mt.com. The this compound core could be similarly used to develop novel bioconjugates for targeted delivery or diagnostic applications.
Fragment-Based Drug Discovery: The core structure itself can serve as a starting fragment in fragment-based screening campaigns, where small, low-affinity molecules are identified and then optimized into more potent leads. The 6-(piperazin-1-yl)-1,3,5-triazine scaffold, for example, has been identified as a promising starting point for developing new anti-schistosomal drugs cardiff.ac.uk.
By combining innovative organic synthesis with biological screening, the potential of this compound as a source of new tools and therapeutic leads in chemical biology is substantial.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methylpiperazine-2-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting piperazine derivatives with nitrile-containing electrophiles under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile. Catalysts such as K₂CO₃ or triethylamine can enhance yield .
- Optimization Strategies :
- Temperature : Lower temperatures (≤50°C) reduce side reactions like hydrolysis.
- Solvent Choice : Acetonitrile improves solubility of intermediates compared to DCM .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
-
NMR Spectroscopy : ¹H/¹³C NMR to confirm the methylpiperazine backbone and nitrile group (C≡N peak at ~110–120 ppm in ¹³C NMR) .
-
HPLC : Reverse-phase C18 column with UV detection (λ = 220 nm) to assess purity (>95%) .
-
Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 139.1 for [M+H]⁺) .
Technique Key Parameters Application NMR δ 2.3–3.5 ppm (piperazine protons) Structural confirmation HPLC Retention time ~8.2 min (C18) Purity assessment
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Temperature : Store at –20°C in inert atmospheres (N₂/Ar) to prevent degradation via hydrolysis .
- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers to avoid nitrile-to-amide conversion .
Advanced Research Questions
Q. How does the electronic nature of the nitrile group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing nitrile group activates adjacent carbons for nucleophilic attacks. For example, in Suzuki-Miyaura couplings, the nitrile stabilizes transient intermediates, enabling aryl boronate insertion at the 2-position .
- Experimental Design :
- Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ base, and DMF/H₂O (4:1) at 80°C for 12 hours .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Computational Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate transition states for SN2 reactions .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics .
Q. How can researchers resolve conflicting spectroscopic data for piperazine-carbonitrile derivatives?
- Data Reconciliation Strategies :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 2.5–3.0 ppm) .
- X-ray Crystallography : Compare experimental XRD data (e.g., CCDC-1990392) with computational models to validate bond angles and conformations .
Q. What strategies improve the regioselectivity of functionalizing this compound at the 4-position?
- Regioselective Methods :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the piperazine nitrogen to steer electrophiles to the 4-position .
- Metal Catalysis : Use Cu(I)-ligand complexes to favor C–H activation at the less hindered site .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?
- Troubleshooting Framework :
Assay Validation : Confirm biological assays (e.g., enzyme inhibition) use standardized protocols (IC₅₀ measurements in triplicate) .
Structural Verification : Re-synthesize disputed compounds and characterize via XRD/NMR to rule out isomerism .
| Conflict Type | Resolution Method |
|---|---|
| Varied IC₅₀ values | Dose-response curves with internal controls |
| Isomer misassignment | Chiral HPLC or VCD spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
